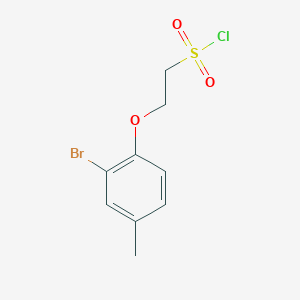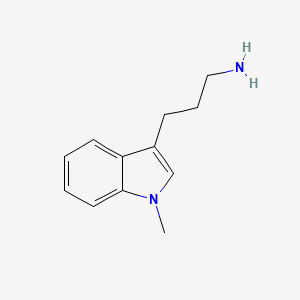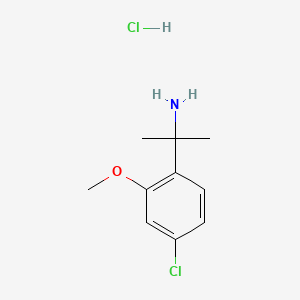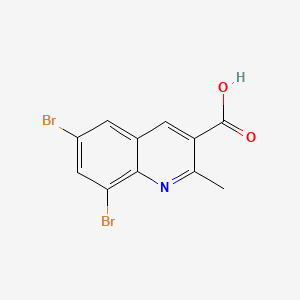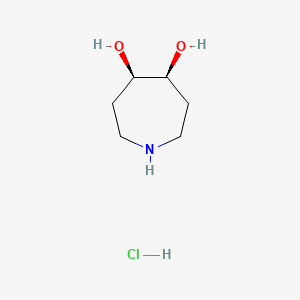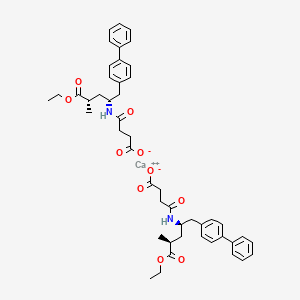
Sacubitril Enantiomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sacubitril Enantiomer is a chiral compound that serves as an enantiomer of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with valsartan to treat heart failure by reducing the risk of cardiovascular events. The enantiomeric form of Sacubitril has distinct properties and applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril Enantiomer involves several steps, including asymmetric hydrogenation and enzymatic transamination. One method includes the use of a rhodium catalyst in methanol at 30°C under a hydrogen pressure of 10 bar, followed by a series of reactions involving i-PrMgCl, THF, and other reagents . Another approach involves a one-pot enzymatic cascade strategy for constructing two chiral centers without separating intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies. This approach allows for the intensification of cross-coupling reactions and optimization of reaction parameters using the “Design of Experiments” approach . The process includes steps such as Boc-deprotection and N-succinylation, resulting in high overall yields.
Análisis De Reacciones Químicas
Types of Reactions
Sacubitril Enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert functional groups.
Reduction: Utilizes reducing agents to add hydrogen atoms or remove oxygen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, rhodium catalysts, i-PrMgCl, and THF. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes .
Major Products
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis and applications.
Aplicaciones Científicas De Investigación
Sacubitril Enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its role in treating cardiovascular diseases and other conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Sacubitril Enantiomer exerts its effects by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. The active metabolite, LBQ657, increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism helps reduce blood pressure and alleviate symptoms of heart failure .
Comparación Con Compuestos Similares
Similar Compounds
Valsartan: Often used in combination with Sacubitril for treating heart failure.
LCZ696: A combination of Sacubitril and Valsartan, marketed under the brand name Entresto.
Other Neprilysin Inhibitors: Compounds that inhibit neprilysin and have similar therapeutic effects.
Uniqueness
Sacubitril Enantiomer is unique due to its specific chiral properties and its role as an enantiomer of Sacubitril. Its distinct mechanism of action and applications in combination therapies make it a valuable compound in medical research and treatment .
Propiedades
Fórmula molecular |
C48H56CaN2O10 |
|---|---|
Peso molecular |
861.0 g/mol |
Nombre IUPAC |
calcium;4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m00./s1 |
Clave InChI |
DDLCKLBRBPYKQS-XQTICPGVSA-L |
SMILES isomérico |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
SMILES canónico |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)


![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)
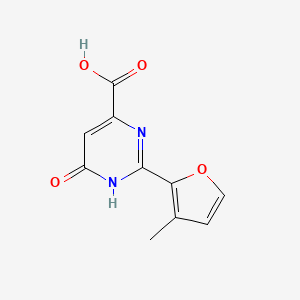
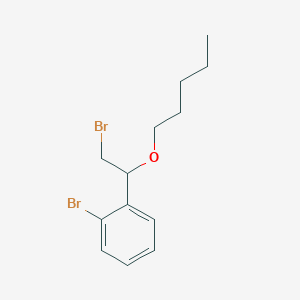
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
